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Abstract

This technical guide provides a comprehensive overview of the available data for
cyclopropanecarbonyl chloride (CsHsCOCI). While experimental and computationally derived
thermochemical data such as enthalpy of formation, standard entropy, and heat capacity are
not readily available in the current scientific literature, this document serves to consolidate the
known physical and chemical properties of this important reagent. Furthermore, it details the
standard experimental and computational methodologies that are employed to determine such
thermochemical data, offering a framework for future studies. To provide context,
thermochemical data for the related compounds, cyclopropanecarboxylic acid and acetyl
chloride, are also presented. This guide is intended to be a valuable resource for researchers in
organic synthesis, medicinal chemistry, and drug development who utilize or intend to study
cyclopropanecarbonyl chloride.

Introduction to Cyclopropanecarbonyl Chloride

Cyclopropanecarbonyl chloride, a derivative of cyclopropanecarboxylic acid, is a key
intermediate in the synthesis of a variety of organic molecules, particularly in the
pharmaceutical and agrochemical industries. Its heightened reactivity, owing to the strained
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cyclopropane ring adjacent to the carbonyl group, makes it a versatile reagent for introducing
the cyclopropyl moiety into larger molecular scaffolds. A thorough understanding of its
thermochemical properties is crucial for process optimization, safety assessments, and
computational modeling of reaction pathways.

Despite its synthetic utility, a comprehensive search of the scientific literature and chemical
databases reveals a notable absence of published experimental or high-level computational
thermochemical data, including standard enthalpy of formation (AfH°), standard molar entropy
(S°), and heat capacity (Cp). This guide aims to bridge this knowledge gap by providing a
detailed summary of its known properties and outlining the established protocols for
determining the missing thermochemical values.

Physicochemical and Reactivity Data

While specific thermochemical data is lacking, a considerable amount of information regarding
the physical and chemical properties of cyclopropanecarbonyl chloride has been reported.
These are summarized in the tables below.

Table 1: General and Physical Properties of

Cyclopropanecarbonyl Chloride

Property Value Source
Molecular Formula CaHsCIO [N/A]
Molecular Weight 104.53 g/mol [N/A]
CAS Number 4023-34-1 [N/A]
Appearance Colorless to pale yellow liquid [N/A]
Odor Pungent [N/A]
Boiling Point 119 °C (at 1 atm) [N/A]
Density 1.152 g/mL (at 25 °C) [N/A]
Refractive Index 1.452 (at 20 °C) [N/A]

- Soluble in organic solvents;
Solubility _ _ [N/A]
reacts violently with water.
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Table 2: Reactivi | Sunthesis Inf :

Description

Key Reactivity

Highly reactive acylating agent. The presence of
the strained cyclopropane ring enhances its
reactivity compared to acyclic acyl chlorides. It
is sensitive to moisture and hydrolyzes to form
cyclopropanecarboxylic acid and hydrochloric
acid.

Common Uses

Primarily used as an intermediate in the
synthesis of pharmaceuticals and
agrochemicals. It serves as a reagent for
introducing the cyclopropylcarbonyl group into

various molecules.

Synthesis

Commonly synthesized by treating
cyclopropanecarboxylic acid with a chlorinating
agent such as thionyl chloride (SOCIz) or oxalyl
chloride ((COCI)z2).

Diagram 1: Synthesis of Cyclopropanecarbonyl Chloride

Synthesis of Cyclopropanecarbonyl Chloride

Cyclopropanecarboxylic Reaction
Acid
Cyclopropanecarbony! |
Chioride S0z +HCl

Click to download full resolution via product page

Caption: Common synthesis route for cyclopropanecarbonyl chloride.
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Thermochemical Data of Related Compounds

To provide a frame of reference for the thermochemical properties of cyclopropanecarbonyl
chloride, the following tables present data for its parent carboxylic acid and a simple acyclic
acyl chloride.

Table 3: Thermochemical Data for

Cyclopropanecarboxylic Acid (C4HeO2)

Property Value Units Source

Standard Enthalpy of

_ o -2058.3 kJ/mol [N/A]
Combustion (liquid)
Gas Phase Heat
Capacity (Cp) at 94.77 J/mol-K [1]

298.15 K

Table 4: Thermochemical Data for Acetyl Chloride
(C2H3CIlO)

Property Value Units Source

Standard Enthalpy of
Formation (gas, -251.3 £ 0.50 kJ/mol [2]
298.15 K)

Standard Enthalpy of
Formation (liquid, -272.0 £ 0.50 kJ/mol [3]
298.15 K)

Liquid Phase Heat
Capacity (Cp) at 298 117.2 J/mol-K [4]
K

Experimental Protocols for Thermochemical Data
Determination
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The following sections describe the primary experimental techniques used to determine the key
thermochemical properties of organic compounds.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (AfH®) of an organic liquid like cyclopropanecarbonyl
chloride is typically determined indirectly through its enthalpy of combustion (AcH®). This is
measured using a bomb calorimeter.

Methodology:

o Sample Preparation: A precise mass of the liquid sample is encapsulated in a combustible
container (e.g., a gelatin capsule or a polyethylene ampoule) of known mass and heat of
combustion.

o Calorimeter Setup: The encapsulated sample is placed in a crucible within a high-pressure
vessel (the "bomb"), which is then pressurized with a large excess of pure oxygen (typically
20-30 atm).

e Immersion: The bomb is submerged in a known mass of water in an insulated container (the
calorimeter). The initial temperature of the water is precisely measured.

« Ignition and Combustion: The sample is ignited electrically. The complete combustion of the
organic compound releases heat, which is absorbed by the bomb and the surrounding water,
causing a temperature rise.

o Temperature Measurement: The final temperature of the water is measured after thermal
equilibrium is reached.

e Calculation: The heat of combustion of the sample is calculated from the observed
temperature change, the total heat capacity of the calorimeter system (determined by
calibrating with a substance of known heat of combustion, such as benzoic acid), and
corrections for the combustion of the container and ignition wire.

o Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated
from the experimental enthalpy of combustion using Hess's Law, along with the known
standard enthalpies of formation of the combustion products (CO2, H20, and HCI).
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Diagram 2: Experimental Workflow for Combustion
Calorimetry

Workflow for Combustion Calorimetry
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Caption: A generalized workflow for determining enthalpy of formation.

Heat Capacity via Differential Scanning Calorimetry
(DSC)

The heat capacity (Cp) of a liquid as a function of temperature can be determined with high

precision using Differential Scanning Calorimetry (DSC).[5][6]

Methodology:

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using
standard materials with known melting points and enthalpies of fusion (e.g., indium).

Baseline Measurement: An initial DSC scan is performed with two empty, hermetically sealed
sample pans to obtain a baseline heat flow difference between the sample and reference
holders.

Standard Measurement: A known mass of a standard material with a well-characterized heat
capacity (e.g., sapphire) is placed in the sample pan, and a second scan is run over the
desired temperature range.

Sample Measurement: The standard is replaced with a precisely weighed sample of
cyclopropanecarbonyl chloride in a hermetically sealed pan, and a third scan is performed
under identical conditions (heating rate, gas flow).

Calculation: The heat capacity of the sample is calculated at each temperature by comparing
the heat flow difference between the sample and the empty pan to the heat flow difference
between the standard and the empty pan, using the following relationship:

o Cp(sample) = (m(std) / m(sample)) * (AQ(sample) / AQ(std)) * Cp(std) where m is mass
and AQ is the difference in heat flow from the baseline.

Computational Protocols for Thermochemical Data
Prediction
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In the absence of experimental data, computational quantum chemistry provides a powerful
alternative for predicting thermochemical properties.[7][8] High-accuracy composite methods
are generally preferred for this purpose.

High-Accuracy Ab Initio Methods

Methods like the Gaussian-n (G2, G3, G4) theories and the Weizmann-n (Wn) theories are
composite procedures designed to approximate the results of very high-level calculations
through a series of more manageable computations.[9] A common high-accuracy approach
involves calculations using Coupled Cluster theory with single, double, and perturbative triple
excitations (CCSD(T)).[10][11]

Methodology:

o Geometry Optimization: The molecular geometry is optimized at a computationally less
expensive level of theory, often a Density Functional Theory (DFT) method (e.g., B3LYP)
with a suitable basis set (e.g., 6-31G(d)).

 Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of
theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and
to compute the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and
entropy.

» Single-Point Energy Calculation: A highly accurate single-point energy calculation is
performed on the optimized geometry using a more sophisticated method and a larger basis
set (e.g., CCSD(T) with an augmented correlation-consistent basis set like aug-cc-pVTZ).

o Extrapolation: To achieve even higher accuracy, energies are often extrapolated to the
complete basis set (CBS) limit.

e Thermochemical Calculation: The total electronic energy is combined with the ZPVE and
thermal corrections (from the frequency calculation) to yield the enthalpy and Gibbs free
energy at a given temperature. The standard enthalpy of formation is then calculated using
atomization or isodesmic reaction schemes.

Density Functional Theory (DFT)
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While generally less accurate than high-level composite ab initio methods, modern DFT
functionals can provide good estimates of thermochemical properties at a much lower
computational cost, making them suitable for larger molecules.[12][13][14] The choice of
functional is critical, and benchmarking against experimental data for similar compounds is
often necessary.

Diagram 3: Computational Thermochemistry Workflow
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Caption: A typical workflow for predicting thermochemical data.

Conclusion

Cyclopropanecarbonyl chloride is a valuable reagent in modern organic synthesis. This guide
has consolidated its known physical and chemical properties and, in light of the current
absence of its specific thermochemical data, has provided a detailed overview of the standard
experimental and computational methodologies required for their determination. The
thermochemical data for related compounds have been presented to offer a comparative
context. It is hoped that this technical guide will serve as a useful resource for researchers and
stimulate further studies to characterize the thermochemical landscape of this important
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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